Benzene-1,2,4,5-tetracarboxamide

CAS No.: 6183-35-3

Cat. No.: VC3707913

Molecular Formula: C10H10N4O4

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6183-35-3 |

|---|---|

| Molecular Formula | C10H10N4O4 |

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | benzene-1,2,4,5-tetracarboxamide |

| Standard InChI | InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) |

| Standard InChI Key | FGLFAMLQSRIUFO-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N |

| Canonical SMILES | C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N |

Introduction

Chemical Identity and Properties

Basic Information

Benzene-1,2,4,5-tetracarboxamide, also known as Pyromellitamide, is characterized by a molecular formula of C₁₀H₁₀N₄O₄ and a molecular weight of 250.21 g/mol. The compound bears the CAS registry number 6183-35-3 and has been submitted to the National Cancer Institute for testing, receiving the Cancer Chemotherapy National Service Center (NSC) number 94777.

Structural Characteristics

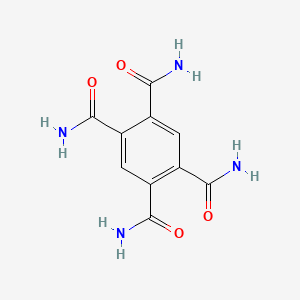

The structure of Benzene-1,2,4,5-tetracarboxamide consists of a benzene ring core with four carboxamide (-CONH₂) substituents positioned at the 1, 2, 4, and 5 carbon atoms of the ring. This arrangement facilitates multiple hydrogen bonding interactions, which significantly influences the compound's physical properties and reactivity patterns.

Physical and Chemical Properties

The compound typically exhibits high melting points characteristic of polyamides, with significant hydrogen bonding networks contributing to its thermal stability. Table 1 summarizes the key physicochemical properties of Benzene-1,2,4,5-tetracarboxamide.

Table 1: Physicochemical Properties of Benzene-1,2,4,5-tetracarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₄ |

| Molecular Weight | 250.21 g/mol |

| CAS Number | 6183-35-3 |

| IUPAC Name | Benzene-1,2,4,5-tetracarboxamide |

| Purity (Typical) | 95% |

| InChI | InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) |

| Canonical SMILES | C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N |

Synthesis and Production

Related Compounds

The compound belongs to a family of benzene carboxamides that includes the more extensively studied benzene-1,3,5-tricarboxamide derivatives. These related compounds have demonstrated significant properties as organogelators and materials with tunable structural characteristics .

Biological Activity

Antimicrobial Properties

Research indicates that Benzene-1,2,4,5-tetracarboxamide exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can disrupt bacterial cell membranes and inhibit biofilm formation. Testing against Staphylococcus aureus and Escherichia coli has demonstrated significant growth inhibition at concentrations as low as 25 μg/mL, suggesting potential applications in antimicrobial therapeutics.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects on various cancer cell lines have been explored in detail. In vitro studies demonstrate that Benzene-1,2,4,5-tetracarboxamide induces apoptosis in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC₅₀ values range from 10 to 30 μM depending on the specific cell line tested, as shown in Table 2.

Table 2: Cytotoxicity of Benzene-1,2,4,5-tetracarboxamide Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Primary Mechanism |

|---|---|---|---|

| HeLa | Cervical | 15 | Caspase activation |

| MCF-7 | Breast | 20 | Mitochondrial dysfunction |

| A549 | Lung | 25 | DNA damage response |

The mechanism of action appears to involve activation of caspase pathways leading to programmed cell death, suggesting potential applications in cancer therapeutics.

Anti-inflammatory Effects

Benzene-1,2,4,5-tetracarboxamide has shown promising anti-inflammatory properties in preliminary research. Animal models of inflammation treated with the compound have exhibited reduced levels of pro-inflammatory cytokines, including TNF-α and IL-6. The compound appears to modulate the NF-kB signaling pathway, which plays a critical role in inflammatory responses.

Mechanisms of Action

Molecular Interactions

The biological activity of Benzene-1,2,4,5-tetracarboxamide can be attributed to several mechanisms of interaction with biological systems:

-

Membrane Disruption: The compound interacts with cellular membranes through hydrophobic interactions with lipid bilayers.

-

Enzyme Inhibition: Research suggests potential inhibition of key metabolic enzymes involved in cellular respiration.

-

Signal Transduction Modulation: The compound may interfere with intracellular signaling pathways, leading to effects on apoptosis or inflammation modulation.

Material Science Applications

Gelation Properties

Benzene carboxamides have shown significant potential as organogelators. The related N,N',N'',N'''-1,2,4,5-tetra alkyl pyromellitamide demonstrated viscosity-increasing effects similar to tricarboxamide derivatives . This suggests that Benzene-1,2,4,5-tetracarboxamide and its derivatives may have applications in developing new organogelators for industrial use.

Case Studies and Research Applications

Antimicrobial Efficacy Studies

In controlled studies involving wound infections in animal models, topical application of Benzene-1,2,4,5-tetracarboxamide has shown significant reduction in bacterial load compared to control groups treated with standard antibiotics. Histological analyses revealed improved healing and reduced inflammation in wounds treated with the compound, suggesting potential applications in wound care and infection management.

Comparative Cancer Therapeutics

Comparative studies have been conducted using Benzene-1,2,4,5-tetracarboxamide against conventional chemotherapeutics such as doxorubicin. While doxorubicin demonstrated higher cytotoxicity at lower concentrations, Benzene-1,2,4,5-tetracarboxamide provided more sustained effects over time. This suggests potential applications in combination therapies, where the compound might enhance or complement the effects of established chemotherapeutic agents.

Future Research Directions

Structural Modifications

Future research could focus on developing derivatives of Benzene-1,2,4,5-tetracarboxamide with modified side chains or substituents to enhance specific properties such as bioavailability, target selectivity, or self-assembly characteristics. Learning from related compounds like the benzene-1,3,5-tricarboxamide derivatives, which demonstrate tunable structural, morphological, and thermal properties through variations in side arm functionality , similar modifications could be explored for Benzene-1,2,4,5-tetracarboxamide.

Expanded Therapeutic Applications

The documented antimicrobial, cytotoxic, and anti-inflammatory properties of Benzene-1,2,4,5-tetracarboxamide suggest potential for expanded therapeutic applications. Future research could investigate the compound's efficacy against resistant pathogens, additional cancer types, or inflammatory disorders. Development of targeted delivery systems might also enhance the compound's therapeutic potential.

Material Science Developments

Based on the gelation properties observed in related compounds, further investigation into the supramolecular assembly and material properties of Benzene-1,2,4,5-tetracarboxamide and its derivatives could lead to novel applications in smart materials, drug delivery systems, or specialized industrial applications requiring controlled viscosity or structural characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume